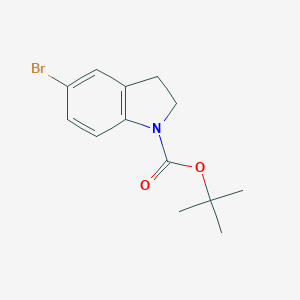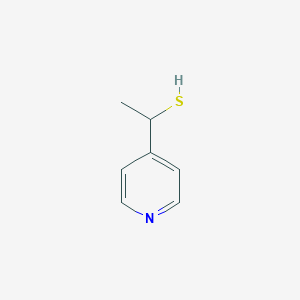
1-(Pyridin-4-yl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-yl)ethanethiol, commonly known as P4ET, is an organic compound that belongs to the thiol family. It is a colorless liquid that has a strong odor. P4ET is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of P4ET is not well understood. However, it is believed that the thiol group in P4ET can form covalent bonds with proteins and other biomolecules. This can lead to changes in their structure and function, which may be useful in drug discovery and other applications.
Efectos Bioquímicos Y Fisiológicos
P4ET has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. P4ET has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Additionally, P4ET has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P4ET has several advantages for lab experiments. Firstly, it is a stable and readily available compound that can be easily synthesized in large quantities. Secondly, it has a high yield, making it cost-effective for research purposes. However, P4ET also has some limitations. It has a strong odor, which can be unpleasant to work with. Additionally, its mechanism of action is not well understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on P4ET. Firstly, further studies are needed to understand its mechanism of action. This will help to identify potential applications and optimize its use in scientific research. Secondly, more research is needed to investigate its potential as an anticancer agent and antioxidant. Finally, there is potential for the development of new P4ET-based materials with novel properties and applications.
Conclusion:
In conclusion, P4ET is a unique compound with a range of potential applications in scientific research. Its synthesis method is straightforward, and it has a high yield, making it cost-effective for research purposes. While its mechanism of action is not well understood, it has been found to have a range of biochemical and physiological effects that may be useful in the treatment of various diseases. Further research is needed to fully understand its potential applications and optimize its use in scientific research.
Métodos De Síntesis
The synthesis of P4ET involves the reaction of pyridine-4-carbaldehyde with ethanethiol in the presence of a catalyst. The reaction is carried out under reflux with stirring for several hours. The product is then purified by distillation or column chromatography. The yield of P4ET is typically high, making it a cost-effective compound for scientific research.
Aplicaciones Científicas De Investigación
P4ET has a wide range of applications in scientific research. It is commonly used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These complexes have potential applications in catalysis, drug discovery, and material science. P4ET is also used as a reagent in organic synthesis, where it can be used to introduce a thiol group into a molecule. This is useful for the synthesis of sulfur-containing compounds, which have biological and pharmaceutical importance.
Propiedades
Número CAS |
135207-19-1 |
|---|---|
Nombre del producto |
1-(Pyridin-4-yl)ethanethiol |
Fórmula molecular |
C7H9NS |
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
1-pyridin-4-ylethanethiol |
InChI |
InChI=1S/C7H9NS/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3 |
Clave InChI |
GIPPXXPTVWLFAO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)S |
SMILES canónico |
CC(C1=CC=NC=C1)S |
Sinónimos |
4-Pyridinemethanethiol,alpha-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



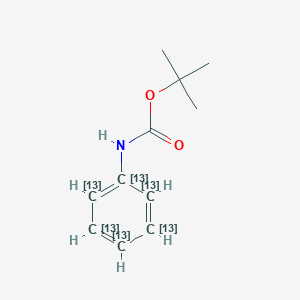

![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)
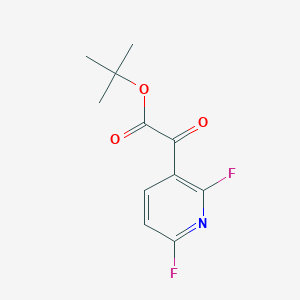
![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)
![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)
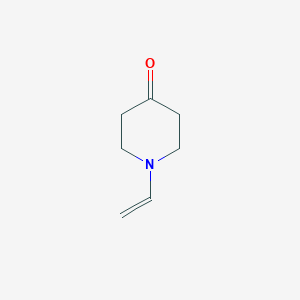
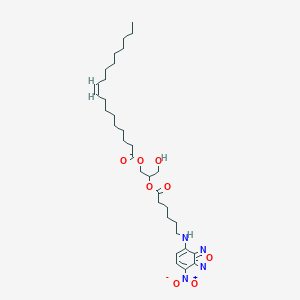
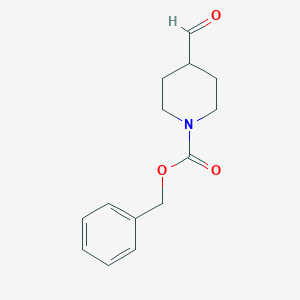
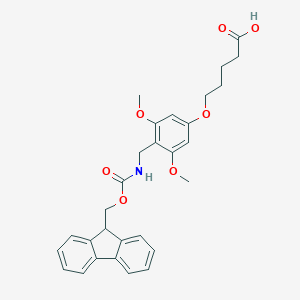
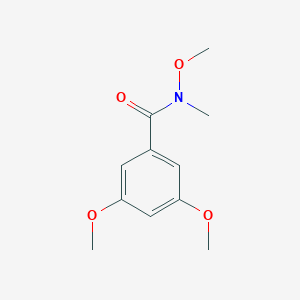
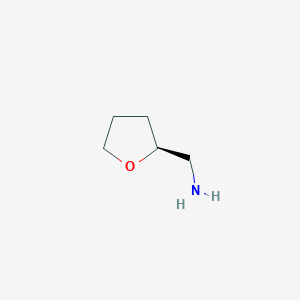
![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)
